molecular formula C14H20 B8290754 2,2,4,5,7-Pentamethyl-2,3-dihydro-1H-indene CAS No. 6898-25-5

2,2,4,5,7-Pentamethyl-2,3-dihydro-1H-indene

Cat. No. B8290754
M. Wt: 188.31 g/mol
InChI Key: DCKBUTIOXPQVFJ-UHFFFAOYSA-N
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Patent
US06096930

Procedure details

To a mixture of 100 g of 7% Zn/Hg in 200 ml of 20% hydrochloric acid and 70 ml of ethanol was added 22.32 g of the 2,2,4,6,7-pentamethylindan-1,3-dione with stirring. After refluxing for 6 hours, the reaction mixture was added 100 ml of benzene and refluxed for 1 hour. The reaction mixture was cooled to room temperature and extracted with diethyl ether. The combined organic layer was dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The residue was purified by silica-gel column chromatography to afford 15.67 g of the title compound as yellow oil.
Name
2,2,4,6,7-pentamethylindan-1,3-dione
Quantity
22.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:10](=O)[C:9]2[C:4](=[C:5]([CH3:14])[C:6]([CH3:13])=[CH:7][C:8]=2[CH3:12])[C:3]1=O.C1C=CC=CC=1>Cl.C(O)C>[CH3:1][C:2]1([CH3:16])[CH2:10][C:9]2[C:4](=[C:5]([CH3:14])[C:6]([CH3:13])=[CH:7][C:8]=2[CH3:12])[CH2:3]1

Inputs

Step One
Name
2,2,4,6,7-pentamethylindan-1,3-dione
Quantity
22.32 g
Type
reactant
Smiles
CC1(C(C2=C(C(=CC(=C2C1=O)C)C)C)=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica-gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1(CC2=C(C(=CC(=C2C1)C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.67 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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